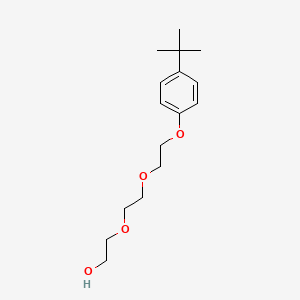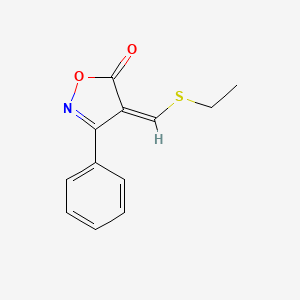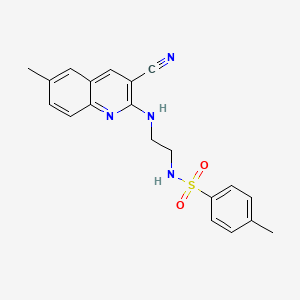![molecular formula C21H19O3P B12898319 2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde CAS No. 213999-85-0](/img/structure/B12898319.png)
2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde is an organic compound with the molecular formula C21H19O3P. It is a phosphine ligand that has been used in various chemical reactions and research applications. The compound is characterized by the presence of a benzaldehyde group and two 2-methoxyphenyl groups attached to a phosphine atom.
Preparation Methods
The synthesis of 2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde typically involves the reaction of 2-methoxyphenylphosphine with benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. Major products formed from these reactions include phosphine oxides, alcohols, and substituted derivatives.
Scientific Research Applications
2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde exerts its effects involves its role as a ligand in catalytic reactions. The phosphine group coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.
Comparison with Similar Compounds
2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde can be compared with other similar compounds, such as:
2-(Diphenylphosphino)benzaldehyde: This compound has phenyl groups instead of methoxyphenyl groups, which can affect its reactivity and applications.
2-(Bis(3,5-dimethylphenyl)phosphino)benzaldehyde: The presence of dimethyl groups can influence the steric and electronic properties of the compound.
The uniqueness of 2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde lies in its specific substituents, which can provide distinct reactivity and selectivity in various chemical reactions.
Properties
CAS No. |
213999-85-0 |
|---|---|
Molecular Formula |
C21H19O3P |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-bis(2-methoxyphenyl)phosphanylbenzaldehyde |
InChI |
InChI=1S/C21H19O3P/c1-23-17-10-4-7-13-20(17)25(19-12-6-3-9-16(19)15-22)21-14-8-5-11-18(21)24-2/h3-15H,1-2H3 |
InChI Key |
FYVMSFSMZPYJMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2C=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan](/img/structure/B12898250.png)
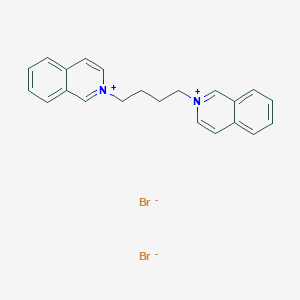

![3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12898269.png)
![(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B12898272.png)
![4(1H)-Quinolinone, 7-fluoro-1-methyl-3-[(R)-methylsulfinyl]-](/img/structure/B12898275.png)
![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)
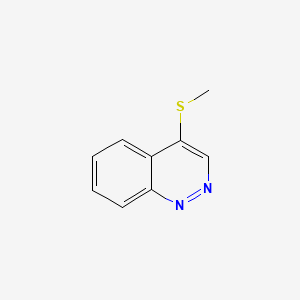
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
